![molecular formula C16H20ClN B161147 N-Ethyl-alpha-phenylphenethylamine hydrochloride CAS No. 6272-97-5](/img/structure/B161147.png)
N-Ethyl-alpha-phenylphenethylamine hydrochloride
Overview
Description
“N-Ethyl-alpha-phenylphenethylamine hydrochloride” is a compound with the molecular formula C16H20ClN and a molecular weight of 261.79 g/mol . It is structurally categorized as a phenethylamine.
Molecular Structure Analysis
The molecular structure of “N-Ethyl-alpha-phenylphenethylamine hydrochloride” consists of 16 carbon atoms, 20 hydrogen atoms, one nitrogen atom, and one chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Ethyl-alpha-phenylphenethylamine hydrochloride” include a molecular weight of 261.79 g/mol , a density of 0.999g/cm3 , and a boiling point of 315.2ºC at 760 mmHg .Scientific Research Applications
Neurochemical Profile and Antidepressant Activity
- A compound related to N-Ethyl-alpha-phenylphenethylamine hydrochloride, Wy-45,030, exhibits a neurochemical profile indicative of antidepressant activity. This compound inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake (dopamine, norepinephrine, and serotonin), without the side-effects common to tricyclic therapy (Muth et al., 1986).
Platelet Aggregation Inhibition and Antithrombotic Properties
- A series of derivatives of N-Ethyl-alpha-phenylphenethylamine hydrochloride were synthesized and evaluated for their ability to inhibit collagen-induced platelet aggregation and protect against thrombosis in mice. These compounds were potent antagonists to S2 serotonergic receptor and exhibited promising platelet antiaggregatory drug potential (Kikumoto et al., 1990).
Potential in Psychotherapy
- The alpha-ethyl phenethylamine derivative, a compound related to N-Ethyl-alpha-phenylphenethylamine hydrochloride, is suggested as a prototype of a new pharmacologic class named entactogens. These compounds may have value in facilitating psychotherapy (Nichols et al., 1986).
Synthesis and Utilization in Medicinal Chemistry
- The enantiomers of 1-phenylethylamine, a structurally related compound, were used in medicinal chemistry for the synthesis of alpha-aminobenzylphosphonic acids. These compounds have applications in the development of new pharmaceuticals (Kuliszewska et al., 2008).
Application in Ophthalmology
- Phenylephrine hydrochloride, structurally similar to N-Ethyl-alpha-phenylphenethylamine hydrochloride, is used in ophthalmology. It has sympathomimetic activity and is effective in inducing mydriasis and ocular hypertension (Heath & Geiter, 1949).
properties
IUPAC Name |
N-ethyl-1,2-diphenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16-17H,2,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSDTAOMYCNNJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-alpha-phenylphenethylamine hydrochloride | |
CAS RN |
6272-97-5 | |
Record name | Ephenidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: 2MYR&1R &GH | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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